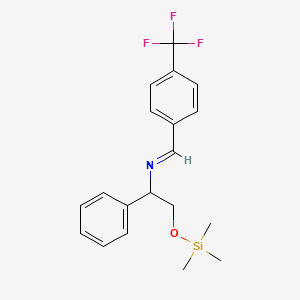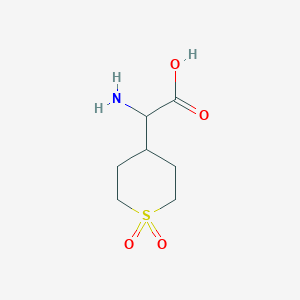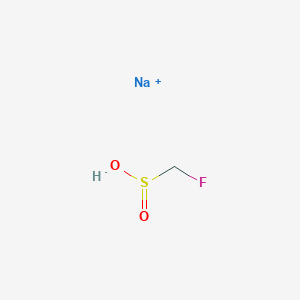
(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-1-フェニル-N-(4-(トリフルオロメチル)ベンジリデン)-2-(トリメチルシリルオキシ)エタンアミンは、トリフルオロメチル基、ベンジリデン部分、およびトリメチルシリルオキシ基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(S,E)-1-フェニル-N-(4-(トリフルオロメチル)ベンジリデン)-2-(トリメチルシリルオキシ)エタンアミンの合成は、通常、容易に入手可能な前駆体から始まる複数のステップを伴います。一般的な経路には、以下のステップが含まれます。
ベンジリデン中間体の形成: 4-(トリフルオロメチル)ベンズアルデヒドと適切なアミンを酸性または塩基性条件下で反応させると、ベンジリデン中間体が形成されます。
トリメチルシリルオキシ基の付加: 次に、中間体をトリエチルアミンなどの塩基の存在下で、トリメチルシリルクロリドなどのトリメチルシリル化剤と反応させて、トリメチルシリルオキシ基を導入します。
最終カップリング: 最終ステップでは、適切な条件下で、例えばパラジウム触媒クロスカップリング反応を使用して、中間体をフェニル基とカップリングします。
工業生産方法
この化合物の工業生産は、同様の合成経路を伴う可能性がありますが、大規模生産向けに最適化されています。これには、高収率と高純度を確保するために、連続フローリアクター、自動合成、および精製技術を使用することが含まれます。
化学反応の分析
反応の種類
(S,E)-1-フェニル-N-(4-(トリフルオロメチル)ベンジリデン)-2-(トリメチルシリルオキシ)エタンアミンは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: トリフルオロメチル基は、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウム。
生成される主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 異なる官能基を持つ置換誘導体の生成。
科学研究における用途
(S,E)-1-フェニル-N-(4-(トリフルオロメチル)ベンジリデン)-2-(トリメチルシリルオキシ)エタンアミンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成、特にフッ素化化合物の開発におけるビルディングブロックとして使用されます。
生物学: 薬物発見における用途を持つ生体活性分子としての可能性について調査されています。
医学: 抗炎症作用や抗がん作用を含む、潜在的な治療特性について調査されています。
産業: 高い熱安定性や劣化に対する耐性などのユニークな特性を持つ先進材料の開発に利用されています。
科学的研究の応用
(S,E)-1-phenyl-N-(4-(trifluoromethyl)benzylidene)-2-(trimethylsilyloxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
(S,E)-1-フェニル-N-(4-(トリフルオロメチル)ベンジリデン)-2-(トリメチルシリルオキシ)エタンアミンの作用機序は、特定の分子標的との相互作用を伴います。トリフルオロメチル基は、化合物の親油性を高め、細胞膜を容易に透過することができます。細胞内に入ると、酵素や受容体と相互作用してその活性を調節し、様々な生物学的効果をもたらします。正確な経路と標的は、特定の用途と使用の状況によって異なります。
類似化合物との比較
類似化合物
トリフルオロメチルケトン: これらの化合物は、トリフルオロメチル基を共有し、その安定性と反応性で知られています。
ベンジリデン誘導体: ベンジリデン部分を有する化合物であり、有機合成や医薬品化学において頻繁に使用されます。
トリメチルシリルオキシ化合物: これらの化合物は、トリメチルシリルオキシ基を含み、有機合成において保護基として一般的に使用されます。
独自性
(S,E)-1-フェニル-N-(4-(トリフルオロメチル)ベンジリデン)-2-(トリメチルシリルオキシ)エタンアミンは、その官能基の組み合わせにより、独特の化学的および物理的特性を持つため、ユニークです。トリフルオロメチル基の存在は、その安定性と親油性を高め、ベンジリデン基とトリメチルシリルオキシ基は、合成用途において追加の反応性と汎用性を提供します。
特性
分子式 |
C19H22F3NOSi |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
N-(1-phenyl-2-trimethylsilyloxyethyl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C19H22F3NOSi/c1-25(2,3)24-14-18(16-7-5-4-6-8-16)23-13-15-9-11-17(12-10-15)19(20,21)22/h4-13,18H,14H2,1-3H3 |
InChIキー |
YVSPUNCPXFWPKW-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCC(C1=CC=CC=C1)N=CC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)
![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)

![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)




![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)

![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)
